![molecular formula C14H17Cl2NO2 B5619491 (2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine](/img/structure/B5619491.png)
(2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and acylation. While specific details on the synthesis of this compound were not directly found, related compounds such as 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one and 5-methoxylated 3-pyrrolin-2-ones have been synthesized through complex reactions involving chlorinated pyrrolidin-2-ones and methoxide in methanol under mild conditions (Ghelfi et al., 2003), (Bellesia et al., 2001).
Molecular Structure Analysis
Pyrrolidine derivatives like "(2S)-1-(3,5-dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine" typically feature a five-membered ring with an envelope conformation. X-ray analysis and theoretical calculations, such as AM1-type, provide insights into bond distances, angles, and torsion angles, revealing stable molecular conformations with specific intramolecular interactions (Amato et al., 1990).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives is influenced by their functional groups, which can undergo various chemical reactions. For example, chlorinated pyrrolidin-2-ones react with alkaline methoxide in methanol to form methoxylated pyrrolin-2-ones, a process that can be applied to synthesize related compounds (Ghelfi et al., 2003).
properties
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-12(15)6-10(7-13(9)16)14(18)17-5-3-4-11(17)8-19-2/h6-7,11H,3-5,8H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXHCMKXDXNTC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2COC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC[C@H]2COC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(3,5-Dichloro-4-methylbenzoyl)-2-(methoxymethyl)pyrrolidine |
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